molecular formula C12H21NO3 B6217548 tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate, Mixture of diastereomers CAS No. 2751620-61-6

tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate, Mixture of diastereomers

Cat. No.: B6217548
CAS No.: 2751620-61-6
M. Wt: 227.3
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Description

tert-Butyl N-(2-methyl-4-oxocyclohexyl)carbamate, Mixture of diastereomers: is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a carbamate functional group, and a cyclohexyl ring substituted with a methyl group and a ketone. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The starting material, 2-methylcyclohexanone, undergoes a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester of the cyclohexyl intermediate.

    Carbamate Formation: The intermediate is then reacted with an amine, such as methylamine, under controlled conditions to form the carbamate. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-(2-methyl-4-oxocyclohexyl)carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of carbamate hydrolysis and other related biochemical processes.

Medicine

In medicinal chemistry, tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate is explored for its potential pharmacological properties. It may act as a prodrug, releasing active metabolites upon enzymatic cleavage in the body.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a precursor for active ingredients.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methyl-4-oxocyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis, releasing the active amine and carbon dioxide. This process is catalyzed by enzymes such as carbamate hydrolases. The released amine can then interact with biological targets, modulating their activity and leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate
  • tert-Butyl N-(3-methyl-4-oxocyclohexyl)carbamate
  • tert-Butyl N-(4-methyl-4-oxocyclohexyl)carbamate

Uniqueness

tert-Butyl N-(2-methyl-4-oxocyclohexyl)carbamate is unique due to the specific positioning of the methyl and ketone groups on the cyclohexyl ring. This structural arrangement influences its reactivity and interaction with biological targets, distinguishing it from other similar compounds. The mixture of diastereomers also adds to its complexity and potential for diverse applications.

Properties

CAS No.

2751620-61-6

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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